4-(4-メチルピペラジン-1-イル)安息香酸

概要

説明

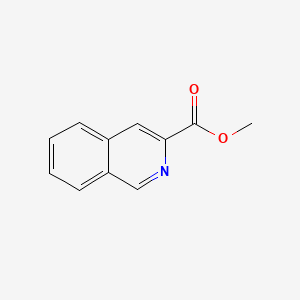

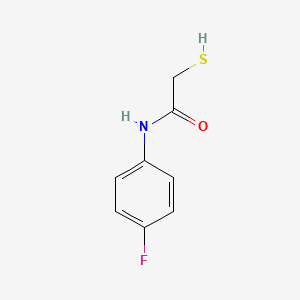

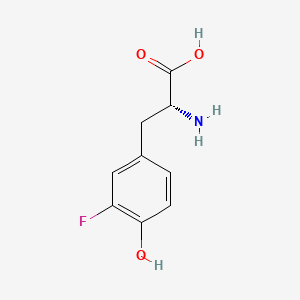

4-(4-Methylpiperazin-1-yl)benzoic acid is a chemical compound that has been studied for its potential use in various applications, including as a precursor for pharmaceuticals such as imatinib. The compound features a benzoic acid moiety linked to a 4-methylpiperazine group, which is a common structural motif in many biologically active molecules .

Synthesis Analysis

The synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid and its derivatives has been explored in several studies. A practical synthesis method with high yields (95-99%) involves direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride . Another approach for synthesizing related compounds includes the preparation of key intermediates like 2-methyl-4,5-dihydro-10H-benzo[5,6]cyclohepta[1,2-b]thiophene-4-one through intramolecular dehydration . Additionally, the synthesis of the dihydrochloride salt of the compound has been achieved from 4-methylbenzoic acid via α-bromination and subsequent amination .

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds related to 4-(4-Methylpiperazin-1-yl)benzoic acid have been investigated using ab initio Hartree-Fock and Density Functional Theory (DFT) methods. These studies have provided insights into the conformational stability and molecular geometry of such compounds . Theoretical calculations have been compared with experimental data, showing good agreement and confirming the molecular structures .

Chemical Reactions Analysis

The chemical behavior of 4-(4-Methylpiperazin-1-yl)benzoic acid derivatives in various reactions has been characterized. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being influenced by solvent composition and pH . Such reactions are important for understanding the chemical properties and potential applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methylpiperazin-1-yl)benzoic acid derivatives have been studied through various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy. These studies have helped characterize different species in solution and have provided information on the compound's behavior in different environments . Additionally, the interaction of piperazine derivatives with bovine serum albumin has been investigated, revealing insights into the pharmacokinetic mechanisms of drugs containing the piperazine moiety .

科学的研究の応用

イマチニブ合成における重要な中間体

“4-(4-メチルピペラジン-1-イル)安息香酸”は、イマチニブ の合成における重要な中間体として使用されます。 イマチニブは、慢性骨髄性白血病および胃腸間質腫瘍の治療に用いられる薬剤です。 この化合物は、4-[(4-メチルピペラジン-1-イル)メチル]安息香酸のカルボキシル基と、4-メチル-N3-[4-(ピリジン-3-イル)ピリミジン-2-イル]ベンゼン-1,3-ジアミンの第一級芳香族アミノ基との形式的な縮合によって得られます。 .

作用機序

Target of Action

This compound is a synthetic intermediate , and its specific biological targets may depend on the final compounds it is used to synthesize.

Mode of Action

As a synthetic intermediate, its mode of action is likely to be determined by the final compound it is used to produce .

Biochemical Pathways

As a synthetic intermediate, it is used in the synthesis of other compounds, and the biochemical pathways affected would be determined by these final compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in water . These properties could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

As a synthetic intermediate, its effects are likely to be determined by the final compounds it is used to produce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Methylpiperazin-1-yl)benzoic acid. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Additionally, it is advised to avoid dust formation, ingestion, and inhalation . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as humidity, temperature, and exposure to air.

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful if swallowed . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

生化学分析

Biochemical Properties

4-(4-Methylpiperazin-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound is known to interact with enzymes involved in the synthesis of imatinib, a tyrosine kinase inhibitor used in cancer treatment . The nature of these interactions often involves the binding of 4-(4-Methylpiperazin-1-yl)benzoic acid to the active sites of enzymes, thereby influencing their activity and the overall biochemical reaction.

Cellular Effects

The effects of 4-(4-Methylpiperazin-1-yl)benzoic acid on cellular processes are diverse and depend on the type of cells and the specific pathways involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-(4-Methylpiperazin-1-yl)benzoic acid may affect the signaling pathways that regulate cell proliferation and apoptosis . Additionally, it can modulate the expression of genes involved in these processes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 4-(4-Methylpiperazin-1-yl)benzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, 4-(4-Methylpiperazin-1-yl)benzoic acid may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4-(4-Methylpiperazin-1-yl)benzoic acid can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 4-(4-Methylpiperazin-1-yl)benzoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-(4-Methylpiperazin-1-yl)benzoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-(4-Methylpiperazin-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. For example, this compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of 4-(4-Methylpiperazin-1-yl)benzoic acid in biological systems.

Transport and Distribution

The transport and distribution of 4-(4-Methylpiperazin-1-yl)benzoic acid within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of 4-(4-Methylpiperazin-1-yl)benzoic acid in tissues can also affect its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of 4-(4-Methylpiperazin-1-yl)benzoic acid is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, affecting cellular respiration and energy production.

特性

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFZVQHKTRSZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353060 | |

| Record name | 4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86620-62-4 | |

| Record name | 4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylpiperazin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)